Cas no 749806-66-4 (pyridin-3-ylmethanesulfonamide)
pyridin-3-ylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinemethanesulfonamide
- Pyridin-3-ylmethanesulfomide
- PYRIDIN-3-YL-METHANESULFONAMIDE
- AC1Q55GO
- AK131016
- AM101225
- EN300-71467
- KB-142585
- N-pyrid-3-ylmethylsulfonamide
- SureCN4881403
- 3-pyridylmethylsulfonamide
- 749806-66-4
- Z385450900
- AKOS009158717
- CS-0105941
- (pyridin-3-yl)methanesulfonamide
- F53446
- SB54218
- CHEMBL4589865
- DTXSID30652819
- MFCD08436677
- AS-76641
- SCHEMBL4881403
- pyridin-3-ylmethanesulfonamide
- 1-(Pyridin-3-yl)methanesulfonamide
- DB-294482
-
- MDL: MFCD08436677
- Inchi: 1S/C6H8N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2,(H2,7,9,10)
- InChI Key: AMSCUQGYIGXFOH-UHFFFAOYSA-N
- SMILES: S(CC1C=NC=CC=1)(N)(=O)=O
Computed Properties
- Exact Mass: 172.03064868g/mol
- Monoisotopic Mass: 172.03064868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 388.1±44.0 °C at 760 mmHg
- Flash Point: 188.5±28.4 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
pyridin-3-ylmethanesulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
pyridin-3-ylmethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A576238-10mg |
pyridin-3-ylmethanesulfonamide |
749806-66-4 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A576238-50mg |
pyridin-3-ylmethanesulfonamide |
749806-66-4 | 50mg |
$ 115.00 | 2022-06-08 | ||
| TRC | A576238-100mg |
pyridin-3-ylmethanesulfonamide |
749806-66-4 | 100mg |
$ 185.00 | 2022-06-08 | ||
| Alichem | A029193883-1g |
Pyridin-3-ylmethanesulfonamide |
749806-66-4 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM123737-1g |
pyridin-3-ylmethanesulfonamide |
749806-66-4 | 95% | 1g |
$333 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00125-1g |
Pyridin-3-ylmethanesulfonamide |
749806-66-4 | 95% | 1g |
$330 | 2023-09-07 | |
| Chemenu | CM123737-250mg |
pyridin-3-ylmethanesulfonamide |
749806-66-4 | 95% | 250mg |
$141 | 2023-02-18 | |
| Chemenu | CM123737-1g |
pyridin-3-ylmethanesulfonamide |
749806-66-4 | 95% | 1g |
$340 | 2023-02-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE745-200mg |
pyridin-3-ylmethanesulfonamide |
749806-66-4 | 95+% | 200mg |
726.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE745-50mg |
pyridin-3-ylmethanesulfonamide |
749806-66-4 | 95+% | 50mg |
290.0CNY | 2021-07-15 |
pyridin-3-ylmethanesulfonamide Suppliers
pyridin-3-ylmethanesulfonamide Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on pyridin-3-ylmethanesulfonamide
Professional Introduction to Pyridin-3-ylmethanesulfonamide (CAS No. 749806-66-4)
Pyridin-3-ylmethanesulfonamide, a compound with the chemical formula C₆H₈N₂O₂S, is a significant molecule in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 749806-66-4, has garnered attention due to its versatile applications and potential in drug development. The structure of pyridin-3-ylmethanesulfonamide consists of a pyridine ring substituted at the 3-position with a methanesulfonyl group, linked to an amide moiety. This unique arrangement imparts distinct chemical properties that make it a valuable candidate for various synthetic and therapeutic applications.
The< strong>pyridin-3-ylmethanesulfonamide moiety is particularly interesting because it combines the electron-withdrawing nature of the sulfonyl group with the electron-donating properties of the pyridine ring. This balance allows for a wide range of interactions with biological targets, making it an attractive scaffold for medicinal chemists. Recent studies have highlighted the compound's potential in modulating enzyme activity and receptor binding, which are critical factors in drug design.
In recent years, there has been a growing interest in exploring the pharmacological properties of< strong>pyridin-3-ylmethanesulfonamide. Researchers have been investigating its role in developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurological disorders. The< strong>CAS no 749806-66-4 identifier ensures that scientists can reliably source and reference this compound in their experiments.
One of the most compelling aspects of< strong>pyridin-3-ylmethanesulfonamide is its ability to act as a bioisostere for other functional groups. This property allows chemists to modify existing drug molecules by replacing certain functional groups with< strong>pyridin-3-ylmethanesulfonamide, thereby enhancing their efficacy or reducing side effects. For instance, studies have shown that incorporating this moiety into kinase inhibitors can improve their binding affinity and selectivity.
The synthesis of< strong>pyridin-3-ylmethanesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the functionalization of a pyridine derivative at the 3-position, followed by sulfonylation and subsequent amide formation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
The< strong>CAS no 749806-66-4 registration provides a standardized way to track and manage the compound throughout its lifecycle, from laboratory research to commercial applications. This level of documentation is essential for ensuring compliance with regulatory standards and facilitating collaboration among different research groups.
In addition to its pharmaceutical applications, pyridin-3-ylmethanesulfonamide has shown promise in material science and agrochemical research. Its unique chemical properties make it suitable for developing new materials with enhanced stability and reactivity. Furthermore, its ability to interact with biological systems suggests potential uses in crop protection agents and environmental remediation technologies.
The latest research on< strong>pyridin-3-ylmethanesulfonamide has uncovered several novel derivatives with enhanced biological activity. These derivatives have been designed to optimize specific interactions with target proteins, leading to improved therapeutic outcomes. For example, modifications at the amide group have been found to enhance solubility and metabolic stability, making these compounds more suitable for clinical use.
The development of high-throughput screening (HTS) platforms has accelerated the discovery of new applications for< strong>CAS no 749806-66-4. These platforms allow researchers to rapidly test thousands of compounds against various biological targets, identifying promising candidates for further development. The versatility of< strong>pyridin-3-ylmethanesulfonamide makes it an ideal candidate for such screens, as it can be easily modified to explore different pharmacological profiles.
The future prospects for< strong>pyridin-3-ylmethanesulfonamide are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Advances in computational chemistry and molecular modeling are expected to play a crucial role in designing new derivatives with tailored properties. Additionally, collaborations between academia and industry will be essential in translating laboratory findings into viable therapeutic agents.
In conclusion,< strong/pyridin-/sulfonyl/ amide/ CAS no 749806/66/4/> represents a significant advancement in pharmaceutical chemistry. Its unique structure and versatile applications make it a valuable tool for researchers working on innovative drug development projects. As our understanding of its properties continues to grow, we can anticipate even more exciting discoveries that will further solidify its importance in the scientific community.
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